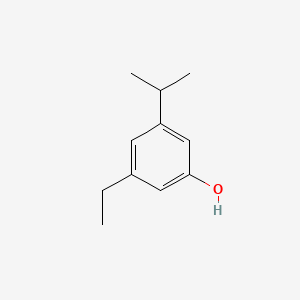
3-Ethyl-5-(1-methylethyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) is an organic compound belonging to the phenol family It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring, with ethyl and isopropyl groups as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) can be synthesized through several methods. One common approach involves the alkylation of phenol using ethyl and isopropyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes. For instance, the Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst can be employed to introduce the ethyl and isopropyl groups onto the phenol ring. This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Utilized in the production of resins, plastics, and other polymeric materials.
Mecanismo De Acción
The mechanism of action of Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity to specific receptors or enzymes.
Comparación Con Compuestos Similares
Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) can be compared to other phenolic compounds such as:
Phenol: The simplest member of the phenol family, lacking additional substituents.
Cresols: Phenolic compounds with a single methyl group.
Xylenols: Phenolic compounds with two methyl groups.
Uniqueness: The presence of both ethyl and isopropyl groups in Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-ethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-10(8(2)3)7-11(12)6-9/h5-8,12H,4H2,1-3H3 |
Clave InChI |
ODIDHZTUNRNUMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
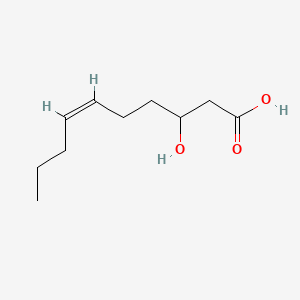
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
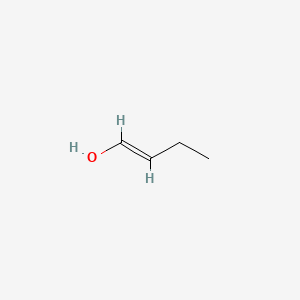
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
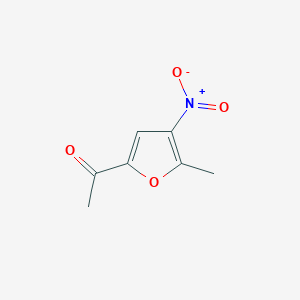
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)

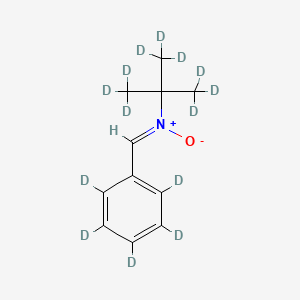

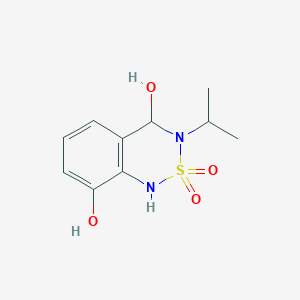
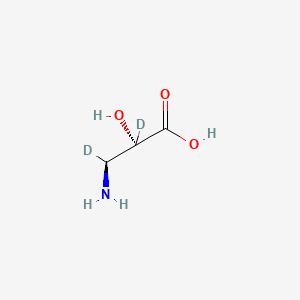
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
